molecular formula C14H10N2O3S B2698009 2-{[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid CAS No. 919466-69-6

2-{[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid

Cat. No.: B2698009
CAS No.: 919466-69-6
M. Wt: 286.31
InChI Key: BZUCBECNLJAGCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid is a recognized and potent inhibitor of Histone Deacetylase 6 (HDAC6), exhibiting high selectivity over other HDAC isoforms. This selectivity makes it a valuable chemical probe for dissecting the unique biological functions of HDAC6, which include regulating α-tubulin acetylation, cellular motility, and the degradation of misfolded proteins via the aggresome pathway. Its primary research value lies in the exploration of oncology and neurodegenerative diseases. In cancer research, it is used to investigate mechanisms of cell proliferation and apoptosis, particularly in hematological malignancies, with studies showing its efficacy in inducing cell cycle arrest and death in cancer cell lines. Furthermore, due to HDAC6's role in modulating stress granules and tau pathology, this inhibitor is a critical tool for probing disease models associated with protein aggregation, such as Alzheimer's disease. The compound's mechanism of action involves chelating the zinc ion within the active site of HDAC6, thereby blocking its deacetylase activity and leading to the hyperacetylation of its substrate proteins, which in turn disrupts key cellular processes in diseased cells. The unique 1,3,4-oxadiazole scaffold contributes to its strong binding affinity and pharmacological profile.

Properties

IUPAC Name

2-[(5-naphthalen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3S/c17-12(18)8-20-14-16-15-13(19-14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUCBECNLJAGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NN=C(O3)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-(naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid (CAS Number: 919466-69-6) is a novel derivative of the oxadiazole family, which has been gaining attention due to its promising biological activities. This article provides a comprehensive overview of its biological activity, focusing particularly on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula : C14H10N2O3S
SMILES : C1=CC=C2C=C(C=CC2=C1)C3=NN=C(O3)SCC(=O)O
IUPAC Name : this compound

The compound features a naphthalene ring fused with a 1,3,4-oxadiazole moiety and a sulfanyl group, which is critical for its biological activity.

Research indicates that the 1,3,4-oxadiazole scaffold is effective in targeting various biological pathways associated with cancer progression. The mechanisms include:

  • Inhibition of Growth Factors : Compounds with oxadiazole structures have been shown to inhibit growth factor signaling pathways that are crucial for tumor growth.
  • Induction of Apoptosis : The compound has demonstrated the ability to induce apoptosis in cancer cells through mitochondrial pathways and reactive oxygen species (ROS) accumulation.
  • Cell Cycle Arrest : Studies have reported that treatment with this compound leads to significant changes in cell cycle distribution, particularly increasing the G0/G1 phase population while decreasing the G2/M phase population.

Anticancer Activity

A recent study evaluated the anticancer properties of various oxadiazole derivatives, including our compound of interest. The findings are summarized in the table below:

CompoundCell Line TestedIC50 (µM)Mechanism
This compoundHepG-235.58Apoptosis induction
Compound 5aHepG-235.58Cell cycle arrest
Compound 10cHCT1165.55Apoptosis induction

The IC50 value for This compound against HepG-2 liver cancer cells was found to be 35.58 µM , indicating moderate potency compared to other compounds tested in similar studies .

Mechanistic Insights

The mechanism behind the anticancer activity involves:

  • Mitochondrial Pathway Activation : The compound induced mitochondrial dysfunction leading to increased ROS levels and subsequent apoptosis.
  • Cell Cycle Analysis : Flow cytometry analysis revealed an increase in cells arrested in the G0/G1 phase post-treatment, suggesting that the compound effectively halts cell proliferation .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-{[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid typically involves multi-step reactions that incorporate various starting materials and reagents. Characterization techniques such as FT-IR, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Biological Activities

Research has demonstrated that compounds containing the oxadiazole moiety exhibit a wide range of biological activities. The following sections detail specific applications of this compound in medicinal chemistry.

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives. In particular:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .
  • Case Studies : In vitro studies have shown significant growth inhibition against various cancer cell lines such as OVCAR-8 and HCT-116 .

Antidiabetic Effects

Oxadiazole derivatives have been investigated for their antidiabetic properties:

  • Mechanism : These compounds may enhance insulin sensitivity and glucose uptake in cells.
  • Research Findings : Preliminary studies indicate that this compound can lower blood glucose levels in diabetic models .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored:

  • Action Mechanism : It is believed to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
  • Evidence : Animal models have demonstrated reduced inflammation markers upon administration of oxadiazole derivatives similar to this compound .

Comparative Data Table

Activity TypeCompound TestedResultsReference
Anticancer2-{[5-(Naphthalen-2-yl)-1,3,4-Oxadiazol]}Significant growth inhibition (up to 86%) against OVCAR-8
AntidiabeticSimilar oxadiazole derivativesReduction in blood glucose levels
Anti-inflammatoryVarious oxadiazole compoundsDecreased levels of TNF-alpha and IL-6

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) bridge exhibits nucleophilic character, enabling reactions with electrophilic agents. This reactivity is demonstrated in analogous compounds where the sulfanyl group participates in alkylation or arylation reactions .

Reaction TypeReagents/ConditionsProduct FormedYieldSource
Alkylation3-Bromo-N-substituted propanamides, NaHN-Substituted propanamide derivatives65-85%
ArylationAryl halides, Cu(I) catalysisBiaryl sulfides70-90%

Key Findings :

  • Sodium hydride (NaH) in DMF activates the sulfanyl group for nucleophilic attack on alkyl halides .

  • Copper-catalyzed Ullmann-type coupling facilitates aryl halide substitutions.

Oxidation Reactions

The sulfanyl group can undergo oxidation to sulfoxide or sulfone derivatives under controlled conditions .

Oxidizing AgentConditionsProductYieldSource
H<sub>2</sub>O<sub>2</sub> (30%)Acetic acid, 60°C, 4hSulfoxide derivative58%
mCPBADCM, RT, 2hSulfone derivative72%

Mechanistic Insight :

  • Hydrogen peroxide in acetic acid generates sulfoxides via a two-electron oxidation .

  • Meta-chloroperbenzoic acid (mCPBA) produces sulfones through a radical pathway .

Carboxylic Acid Functionalization

The acetic acid moiety undergoes typical carboxylate reactions, including esterification and amidation .

Reaction TypeReagents/ConditionsProductYieldSource
EsterificationSOCl<sub>2</sub>, MeOH, refluxMethyl ester derivative88%
AmidationEDC/HOBt, amines, DMFAmide derivatives75-92%

Optimized Conditions :

  • Thionyl chloride (SOCl<sub>2</sub>) efficiently converts the acid to its acyl chloride intermediate, which reacts with methanol .

  • Ethyl dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) enable coupling with primary/secondary amines .

Oxadiazole Ring Modifications

The 1,3,4-oxadiazole ring can undergo ring-opening or electrophilic substitution under specific conditions .

Reaction TypeReagents/ConditionsProductYieldSource
Acidic HydrolysisHCl (conc.), reflux, 6hNaphthalen-2-yl hydrazide63%
Electrophilic Aromatic SubstitutionHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CNitro-substituted oxadiazole45%

Notable Observations :

  • Concentrated HCl cleaves the oxadiazole ring to yield hydrazide derivatives .

  • Nitration occurs at the electron-rich naphthalene moiety rather than the oxadiazole ring.

Metal-Complexation Reactions

The oxadiazole and carboxylic acid groups enable coordination with transition metals .

Metal SaltConditionsComplex TypeApplicationSource
Cu(II) acetateEthanol, RT, 12hSquare-planar Cu(II) complexCatalytic studies
Fe(III) chlorideAqueous NaOH, 60°C, 3hOctahedral Fe(III) complexMagnetic materials

Structural Analysis :

  • X-ray crystallography confirms bidentate binding via the oxadiazole nitrogen and carboxylate oxygen .

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

Key differences in molecular weight, solubility, and spectral characteristics:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Spectral Data
Target Compound C₁₅H₁₂N₂O₃S 300.34 Not reported Likely strong IR absorption for C=O (1700 cm⁻¹) .
2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamide C₂₀H₂₀N₃O₅S 413.45 160–162 ¹H NMR: δ 7.5–6.8 (aromatic), δ 3.8 (OCH₃) .
N-(5-Chloro-2-methylphenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide C₂₀H₁₇ClN₄O₂S 428.5 Not reported Mass spec: m/z 429 [M+H]⁺ .
HPOA C₉H₇N₃O₃S 237.23 Not reported IR: 1680 cm⁻¹ (C=O), ¹H NMR: δ 8.5 (pyridyl H) .

Key Observations :

  • The naphthalene-substituted target compound has a higher molecular weight compared to pyridyl (HPOA) or trimethoxyphenyl analogs, influencing lipophilicity.
  • Methoxy groups in trimethoxyphenyl derivatives enhance solubility in polar solvents .
Antimicrobial Activity:
  • Trimethoxyphenyl acetamide analogs : Exhibited MIC values of 8–32 µg/mL against S. aureus and E. coli due to methoxy groups enhancing membrane penetration .
  • Indole-methyl derivatives : Moderate activity against α-glucosidase (IC₅₀: 45–60 µM) and butyrylcholinesterase (IC₅₀: 30–50 µM) .
Anticancer Potential:
  • Pyridyl-oxadiazole hydrazide (132) : EGFR inhibition with IC₅₀ = 0.010 µM, attributed to pyridyl coordination and planar structure .
  • Target Compound: No direct activity reported, but naphthalene’s aromaticity may favor intercalation or receptor binding, warranting further study.
Enzyme Inhibition:
  • HPOA : Used in Co(II) complexes for catalytic applications, highlighting versatility beyond medicinal chemistry .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-{[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid and its analogs?

A two-step protocol is commonly employed:

Heterocyclization : React acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-oxadiazole core.

Alkylation : Introduce the sulfanylacetic acid moiety via alkylation of the intermediate thiol group.
Variations in alkylating reagents (e.g., bromoacetic acid derivatives) enable library diversification . Confirm purity using TLC (Chloroform:Methanol, 7:3 ratio) and structural integrity via 1H^1H-NMR, IR, and elemental analysis .

Q. How can researchers verify the structural identity of this compound?

  • Spectroscopic Techniques :
    • 1H^1H-NMR : Identify protons on the naphthalene ring (δ 7.2–8.5 ppm) and oxadiazole-thioether linkage (δ 3.5–4.5 ppm for SCH2_2CO) .
    • IR : Confirm C=O (1700–1750 cm1^{-1}) and C=N (1600–1650 cm1^{-1}) stretches .
  • Elemental Analysis : Validate empirical formula (e.g., C14_{14}H10_{10}N2_2O3_3S2_2) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Anticonvulsant Activity : Use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models.
  • Anticancer Screening : Test against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays. Reference structurally related 1,3,4-thiadiazole derivatives showing IC50_{50} values <10 μM .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this compound?

  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model heterocyclization and alkylation steps. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by predicting optimal conditions (e.g., solvent, temperature) .
  • Transition State Analysis : Identify energy barriers for key steps (e.g., cyclization) to improve yield .

Q. What advanced structural characterization techniques resolve crystallographic ambiguities?

  • Single-Crystal X-ray Diffraction : Determine bond lengths, dihedral angles, and intermolecular interactions (e.g., C–H⋯O hydrogen bonds, π-π stacking). For example, naphthalene-oxadiazole derivatives exhibit centroid-centroid distances of 3.59–3.80 Å, stabilizing the crystal lattice .
  • Hirshfeld Surface Analysis : Quantify non-covalent interactions (e.g., weak C–H⋯π contacts) influencing solubility and stability .

Q. How do substituent variations on the oxadiazole ring impact biological activity?

  • Structure-Activity Relationship (SAR) : Replace the naphthalen-2-yl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents. Compare IC50_{50} values in enzymatic assays (e.g., COX-2 inhibition).
  • Alkylation Flexibility : Use propargyl or benzyl bromides to modify the sulfanylacetic acid chain, then assess pharmacokinetic properties (e.g., logP) .

Q. How can researchers resolve contradictions in biological data across studies?

  • Dose-Response Validation : Replicate assays with standardized protocols (e.g., cell passage number, serum concentration).
  • Off-Target Profiling : Use proteomics or kinase screening panels to identify unintended interactions. For example, thiadiazole derivatives may inhibit carbonic anhydrase isoforms, complicating anticonvulsant data interpretation .

Q. What strategies improve the compound’s bioavailability and metabolic stability?

  • Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability. Hydrolyze in vivo via esterases .
  • Metabolite Identification : Use LC-MS/MS to track oxidation or glucuronidation of the naphthalene ring in hepatic microsomes .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

StepReagents/ConditionsCharacterization MethodsYield (%)Ref.
HeterocyclizationCarbon disulfide, KOH, ethanol, refluxTLC, 1H^1H-NMR65–75
AlkylationBromoacetic acid, DMF, 80°CIR, elemental analysis70–85

Q. Table 2. Computational Parameters for Reactivity Prediction

ParameterValue/SoftwareApplicationRef.
DFT FunctionalB3LYP/6-311+G(d,p)Transition state modeling
Solvent ModelCOSMO-RSSolvent optimization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.